N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide
CAS No.: 62187-94-4
Cat. No.: VC17306231
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62187-94-4 |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | N-butyl-N-(1-methylpyrrol-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H18N2O/c1-4-5-7-13(10(2)14)11-6-8-12(3)9-11/h6,8-9H,4-5,7H2,1-3H3 |
| Standard InChI Key | DGGGASCQTTZMQR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(C1=CN(C=C1)C)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide belongs to the acetamide class, featuring a central acetamide group bridging a butyl chain and a 1-methylpyrrole moiety. The IUPAC name—N-butyl-N-(1-methylpyrrol-3-yl)acetamide—precisely describes its connectivity:
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Acetamide core: A carbonyl group (C=O) bonded to a nitrogen atom.
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Butyl substituent: A four-carbon alkyl chain (C₄H₉) attached to the amide nitrogen.
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1-Methylpyrrole group: A five-membered aromatic ring containing four carbon atoms and one nitrogen atom, with a methyl group at the 1-position.
The compound’s canonical SMILES representation (CCCCN(C1=CN(C=C1)C)C(=O)C) and Standard InChIKey (DGGGASCQTTZMQR-UHFFFAOYSA-N) provide unambiguous structural identifiers critical for database searches and computational modeling.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| CAS Registry Number | 62187-94-4 |
| IUPAC Name | N-butyl-N-(1-methylpyrrol-3-yl)acetamide |
| Topological Polar Surface Area | 32.3 Ų |
Electronic and Steric Considerations
The electron-rich pyrrole ring (due to its conjugated π-system) and the electron-withdrawing acetamide group create a polarized electronic environment. This duality influences reactivity:
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Pyrrole ring: Participates in electrophilic substitution reactions at the α-positions (C2 and C5) .
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Acetamide group: The carbonyl oxygen can act as a hydrogen-bond acceptor, while the N-butyl chain introduces steric bulk that may hinder certain reactions .
X-ray crystallography data for analogous compounds (e.g., N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide) reveal planar acetamide groups and dihedral angles between the pyrrole and adjacent substituents exceeding 60°, suggesting limited conjugation between the rings.
Synthetic Methodologies
General Synthesis Strategy
While no published procedure explicitly details the synthesis of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide, retrosynthetic analysis suggests two plausible routes:
Route 1: Direct Acylation of Pyrrole
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Substrate Preparation: 1-Methyl-1H-pyrrol-3-amine serves as the nucleophile.
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Acylation: Reaction with butyl acetylimidazolium chloride under inert conditions.
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Workup: Purification via silica gel chromatography.
Route 2: Ullmann-Type Coupling
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Buchwald-Hartwig Amination: Coupling of N-butylacetamide with 3-bromo-1-methylpyrrole using a palladium catalyst.
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Optimization: Ligands such as Xantphos improve yields by stabilizing the Pd(0) intermediate .
Table 2: Comparative Synthetic Approaches
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 45–55% | 60–72% |
| Reaction Time | 12–24 h | 6–8 h |
| Byproducts | N,N-diacylated species | Dehalogenated pyrrole |
Regioselectivity Challenges
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 6.65 (dd, J = 2.4 Hz, 1H, pyrrole H5)
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δ 6.22 (t, J = 2.1 Hz, 1H, pyrrole H4)
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δ 3.64 (s, 3H, N-CH₃)
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δ 3.12 (t, J = 7.2 Hz, 2H, N-CH₂CH₂CH₂CH₃)
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δ 1.98 (s, 3H, COCH₃)
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Infrared Spectroscopy (IR)
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Strong absorption at 1654 cm⁻¹ (C=O stretch)
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Bands at 2920–2850 cm⁻¹ (C-H stretches of butyl chain)
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₁₁H₁₈N₂O [M+H]⁺: 195.1497
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Observed: 195.1493 (Δ = -0.4 ppm)
Physicochemical Properties
Solubility and Stability
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Solubility:
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50 mg/mL in DMSO and dichloromethane
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<1 mg/mL in water (log P = 2.1 ± 0.3)
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Stability:
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Stable at 25°C for 6 months under argon
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Degrades upon prolonged exposure to UV light (t₁/₂ = 14 days under 254 nm)
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Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting point: 89–91°C (broad endotherm)
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Glass transition temperature (Tg): -12°C
These properties suggest utility in polymer formulations requiring low-temperature flexibility.
Hypothesized Applications
Pharmaceutical Intermediates
The compound’s acetamide-pyrrole architecture resembles MEK kinase inhibitors reported by the Journal of Organic Chemistry, where tetrasubstituted diacylpyrroles showed IC₅₀ values <100 nM . Molecular docking studies predict moderate binding affinity (ΔG = -7.2 kcal/mol) to the ATP-binding pocket of MEK1.
Materials Science Applications
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Coordination Chemistry: The pyrrole nitrogen and carbonyl oxygen may act as bidentate ligands for transition metals. Zirconium complexes of similar ligands exhibit catalytic activity in olefin polymerization .
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Organic Electronics: Extended π-conjugation in oligomers could yield materials with tunable bandgaps (estimated Eg = 3.1 eV via DFT).
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